

An In-depth Technical Guide to HIV-1 Protease Inhibitor GRL-044

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Compound of Interest

Compound Name: HIV-1 inhibitor-44

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of GRL-044, a novel and highly potent nonpeptidic inhibitor of HIV-1 protease. GRL-044 has demonstrated exceptional activity against wild-type HIV-1, a range of multi-drug-resistant strains, and HIV-2.^{[1][2]} This document details the quantitative inhibitory data, experimental protocols for its characterization, and a visualization of its interaction with the HIV-1 protease active site.

Chemical Structure and Properties

GRL-044 is a nonpeptidic HIV-1 protease inhibitor designed based on the structure of the FDA-approved drug darunavir.^{[1][2][3]} Its chemical structure incorporates a P2-tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety, a P1-methoxybenzene group, and a P2'-isopropyl-aminobenzothiazole (Ip-Abt) group.^{[1][2][3]}

Chemical Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-1-benzyl-2-hydroxy-3-({[4-(methoxyphenyl)]sulfonyl}amino)propyl]carbamate (structure derived from design principles)

Molecular Formula: C₃₃H₄₁N₃O₈S (Estimated)

Molecular Weight: 643.76 g/mol (Estimated)

Quantitative Biological Activity

GRL-044 has shown remarkable potency in cell-based antiviral assays. The following tables summarize its inhibitory activity against various HIV strains.

Table 1: In Vitro Activity of GRL-044 against Wild-Type HIV-1 and HIV-2

Virus Strain	Assay Cell Line	Endpoint	IC50 (nM)	Cytotoxicity (CC50 in μ M)
HIV-1NL4-3	MT-2	p24 antigen	0.0028 - 0.0033	>100
HIV-2EHO	MT-2	p24 antigen	0.0004	>100

Data sourced from Aoki et al., 2019.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Activity of GRL-044 against Protease Inhibitor-Resistant HIV-1 Variants

HIV-1 Variant	Key Resistance Mutations	IC50 (nM)	Fold Change in IC50 (vs. Wild-Type)
HIVDRV RP30	Multiple PI resistance mutations	19	5,758
HIVAPV-5 μ M	Multiple PI resistance mutations	0.44	133
Other PI-resistant variants	Various	0.065 - 4.6	20 - 1,394

Data sourced from Aoki et al., 2019.[\[1\]](#)

Mechanism of Action

GRL-044 functions as a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to

the active site of the protease, GRL-044 prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions.[1]

Structural analyses have revealed that the larger size of GRL-044, compared to darunavir, allows it to fit more effectively into the hydrophobic cavity of the protease active site. This enhanced fit contributes to its greater potency.[1][2] The Tp-THF moiety of GRL-044 forms hydrogen bonds with the backbone atoms of aspartic acid residues D29 and D30 in the active site.[1] Additionally, the carbonyl and sulfonyl oxygens of GRL-044 participate in polar interactions with isoleucine residues I50 and I50' in the flexible "flap" region of the protease, mediated by a bridging water molecule.[1] These extensive interactions with the enzyme's active site are crucial for its high inhibitory activity.

Experimental Protocols

Synthesis and Characterization of GRL-044

The synthesis of GRL-044 was carried out by the research group of Arun K. Ghosh.[4] While a detailed, step-by-step protocol has been indicated to be published separately, the general approach involves the design and synthesis of a nonpeptidic scaffold incorporating the key pharmacophores: P2-tetrahydropyrano-tetrahydrofuran, P1-methoxybenzene, and P2'-isopropyl-aminobenzothiazole.[1][2][3] The synthesis would likely involve multi-step organic chemistry techniques, including coupling reactions to form the sulfonamide and carbamate linkages.

Characterization of the final compound would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Anti-HIV Activity Assay (p24 Antigen ELISA)

The inhibitory activity of GRL-044 was determined using a cell-based assay that measures the amount of HIV-1 p24 capsid protein produced by infected cells.

- **Cell Culture:** MT-2 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
- **Virus Infection:** A stock of HIV-1 (e.g., NL4-3 strain) is used to infect MT-2 cells at a predetermined multiplicity of infection (MOI).
- **Drug Treatment:** Immediately after infection, the cells are cultured in the presence of serial dilutions of GRL-044. A no-drug control is also included.
- **Incubation:** The infected and treated cells are incubated at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-5 days).
- **p24 Antigen Quantification:** The concentration of p24 antigen in the cell culture supernatant is quantified using a commercial HIV-1 p24 antigen ELISA kit.^[5] This is a sandwich ELISA where a capture antibody binds to the p24 antigen, which is then detected by a second, enzyme-linked antibody. The amount of colored product is proportional to the amount of p24 antigen.
- **Data Analysis:** The 50% inhibitory concentration (IC50) is calculated as the concentration of GRL-044 that reduces the p24 antigen production by 50% compared to the no-drug control.

In Vitro Selection of Drug-Resistant HIV-1 Variants

To assess the genetic barrier to resistance, HIV-1 is cultured in the presence of escalating concentrations of GRL-044 over an extended period.

- **Initial Culture:** HIV-1 is cultured in MT-2 cells in the presence of a sub-optimal inhibitory concentration of GRL-044.
- **Serial Passage:** The virus-containing supernatant from the initial culture is used to infect fresh MT-2 cells with a slightly higher concentration of GRL-044. This process is repeated for multiple passages.^{[3][6]}

- **Monitoring Viral Replication:** At each passage, viral replication is monitored by measuring p24 antigen levels. The concentration of GRL-044 is increased when viral replication is observed.
- **Genotypic Analysis:** When significant resistance is observed (i.e., the virus can replicate in high concentrations of GRL-044), the proviral DNA is extracted from the infected cells. The protease-encoding region of the viral genome is amplified by PCR and sequenced to identify mutations that confer resistance.

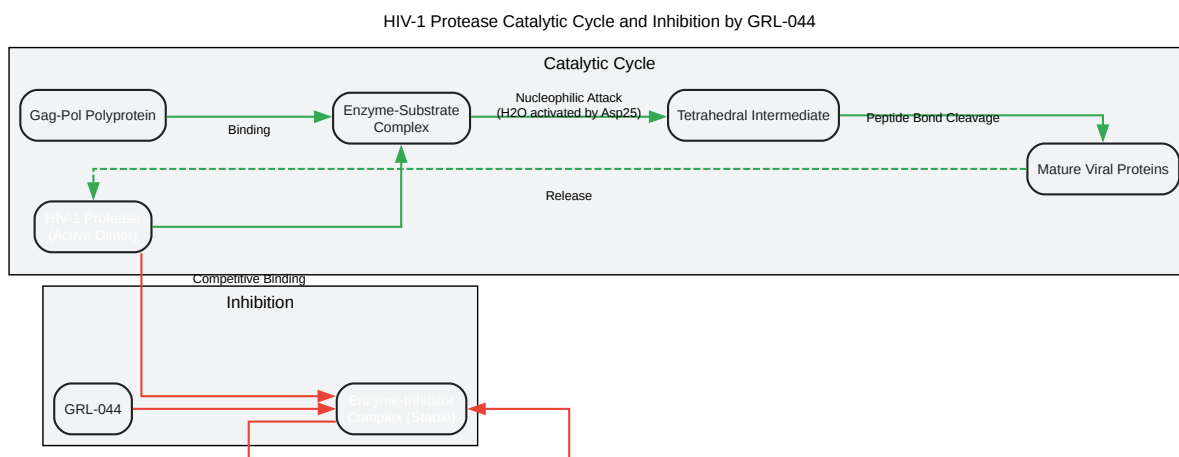
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

DSF is used to assess the binding of GRL-044 to purified HIV-1 protease by measuring the increase in the thermal stability of the protein upon ligand binding.[\[1\]](#)

- **Protein and Ligand Preparation:** Purified recombinant HIV-1 protease and a stock solution of GRL-044 are prepared in a suitable buffer.
- **Assay Setup:** The protease is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is then aliquoted into a multiwell plate, and different concentrations of GRL-044 are added to the wells.
- **Thermal Denaturation:** The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. The fluorescence of the dye is monitored at each temperature increment.
- **Data Analysis:** As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A higher T_m in the presence of GRL-044 indicates that the inhibitor stabilizes the protein, confirming binding.

Visualizations

HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044

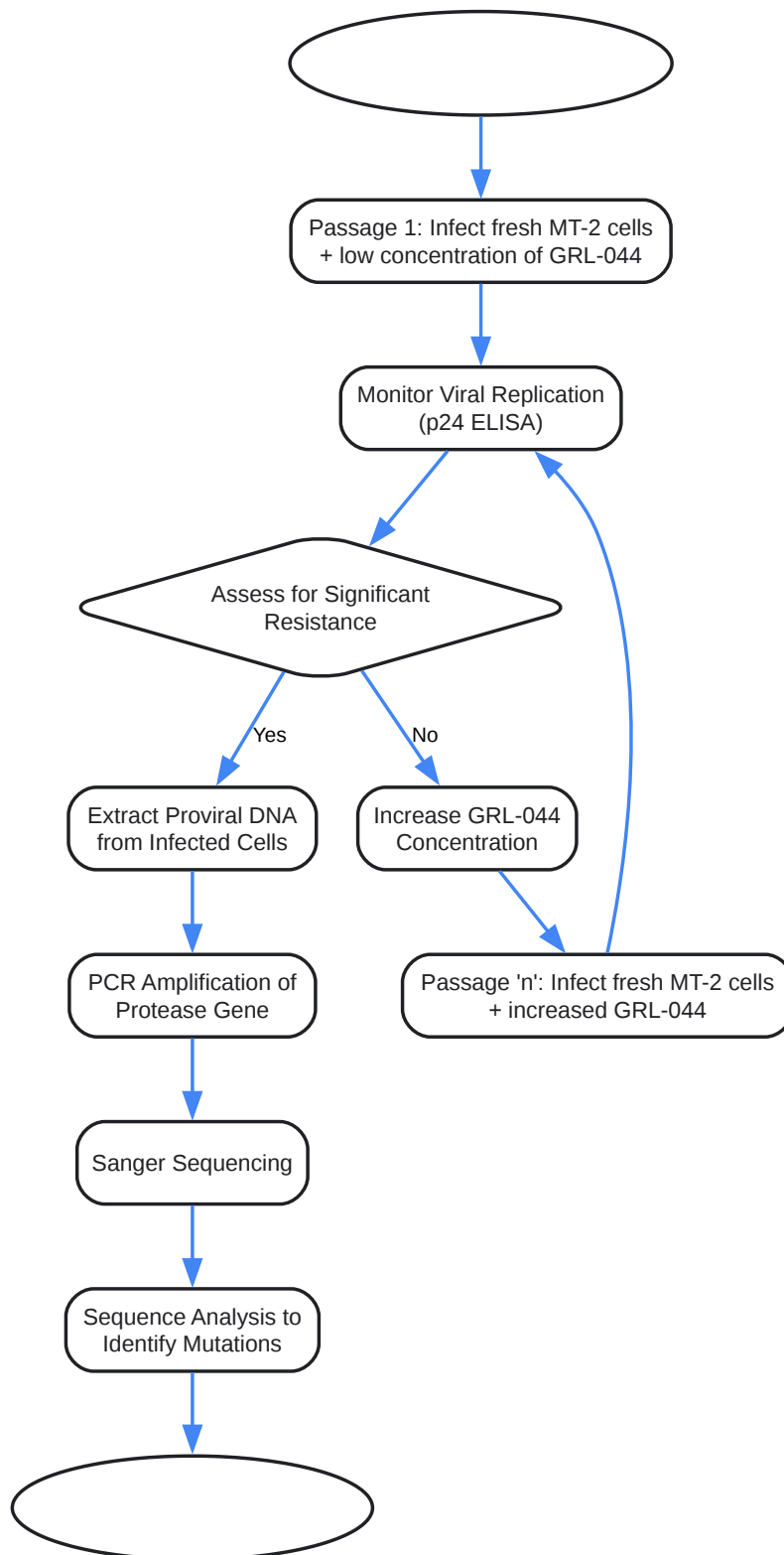


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Caption: HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044.

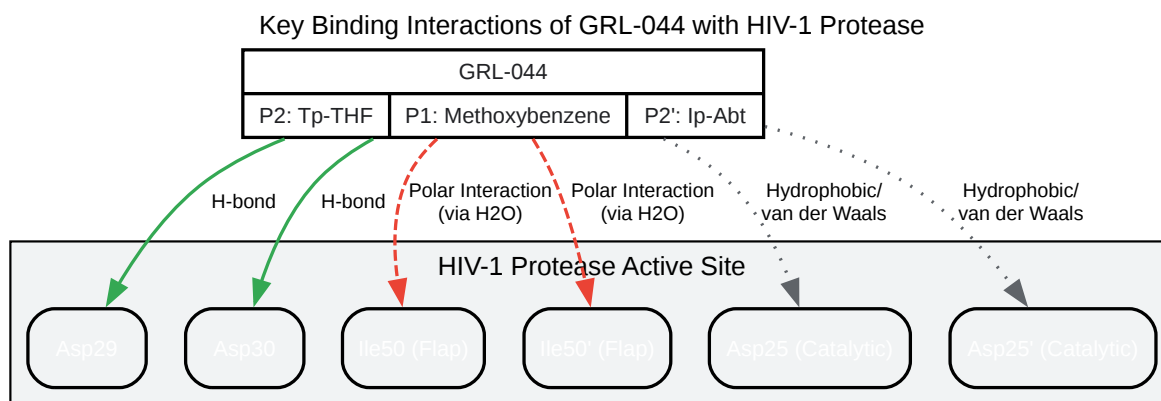
Experimental Workflow for In Vitro Selection of GRL-044 Resistance

Workflow for In Vitro Selection of GRL-044 Resistance

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Caption: Experimental Workflow for In Vitro Selection of GRL-044 Resistance.

Binding Interactions of GRL-044 with HIV-1 Protease Active Site



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Caption: Key Binding Interactions of GRL-044 with HIV-1 Protease Active Site.

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